Ethyl (2S)-2-amino-4-carbamoylbutanoate hydrochloride
Description
Ethyl (2S)-2-amino-4-carbamoylbutanoate hydrochloride is a chiral amino acid derivative characterized by a carbamoyl group at the C4 position and an ethyl ester moiety. The (2S) configuration indicates its stereospecificity, which is critical for biological interactions, particularly in drug design and enzyme-substrate recognition.
Properties
Molecular Formula |
C7H15ClN2O3 |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
ethyl 2,5-diamino-5-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C7H14N2O3.ClH/c1-2-12-7(11)5(8)3-4-6(9)10;/h5H,2-4,8H2,1H3,(H2,9,10);1H |
InChI Key |
RTHPSRNSAOAPPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(=O)N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-2-amino-4-carbamoylbutanoate hydrochloride typically involves the reaction of ethyl 2-amino-4-carbamoylbutanoate with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hydrochloride salt. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-amino-4-carbamoylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of Ethyl (2S)-2-amino-4-carbamoylbutanoate, such as oxo derivatives, amine derivatives, and substituted compounds.
Scientific Research Applications
Ethyl (2S)-2-amino-4-carbamoylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Ethyl (2S)-2-amino-4-carbamoylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares Ethyl (2S)-2-amino-4-carbamoylbutanoate hydrochloride with key analogs based on substituents, molecular weight, and applications:
Key Differences and Implications
Carbamoyl vs. Phenyl Group ()
- Likely influences metabolic stability compared to hydrophobic phenyl substituents.
- Phenyl: Introduces aromaticity, increasing lipophilicity and membrane permeability.
Carbamoyl vs. Hydroxyl Group ()
- Hydroxyl: Increases polarity and acidity (pKa ~10–12), making it suitable for pH-sensitive formulations. Ethyl 2-amino-4-hydroxybutanoate is a key intermediate in peptide synthesis due to its reactive -OH group.
Carbamoyl vs. Methoxy Group ()
- Methoxy : Electron-donating group that stabilizes adjacent carbonyls via resonance. The methoxy analog’s lower molecular weight (169.61 g/mol) suggests better bioavailability compared to carbamoyl derivatives.
Carbamoyl vs. Methylsulfanyl Group ()
- Methylsulfanyl : Introduces sulfur, enabling disulfide bond formation or metal coordination. The higher molecular weight (270.78 g/mol) and sulfur content may improve thermal stability but reduce aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
